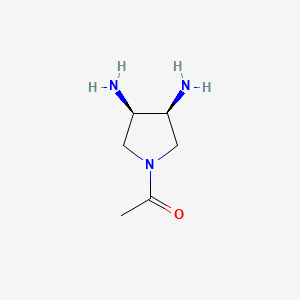
9-(3,4-Diamino-2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“9-(3,4-Diamino-2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride” is a synthetic organic compound that belongs to the xanthylium family. These compounds are known for their vibrant colors and are often used as dyes or pigments in various applications. The unique structure of this compound allows it to interact with light in specific ways, making it useful in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “9-(3,4-Diamino-2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride” typically involves multiple steps:
Formation of the xanthylium core: This step involves the condensation of appropriate aromatic aldehydes with diethylamine under acidic conditions.
Introduction of amino and carboxy groups: The aromatic ring is then functionalized with amino and carboxy groups through nitration, reduction, and carboxylation reactions.
Final assembly: The functionalized aromatic ring is then coupled with the xanthylium core under controlled conditions to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch reactors: For precise control over reaction conditions.
Continuous flow systems: For large-scale production with consistent quality.
Purification steps: Including crystallization, filtration, and chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including acids or bases to facilitate substitution reactions.
Major Products
Oxidation products: Quinone derivatives.
Reduction products: Amino derivatives.
Substitution products: Various functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
Dye synthesis: Used as a precursor for various dyes and pigments.
Photochemical studies: Due to its interaction with light.
Biology
Fluorescent markers: Used in biological imaging and diagnostics.
Enzyme assays: As a substrate or inhibitor in biochemical assays.
Medicine
Drug development: Potential use in developing new therapeutic agents.
Diagnostic tools: As a component in diagnostic kits.
Industry
Textile industry: As a dye for fabrics.
Printing industry: In inks and toners.
Mecanismo De Acción
The compound exerts its effects through:
Interaction with light: Absorbing and emitting light at specific wavelengths.
Binding to biological targets: Such as proteins or nucleic acids, altering their function.
Chemical reactivity: Participating in redox reactions and forming covalent bonds with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Rhodamine B: Another xanthylium dye with similar applications.
Fluorescein: A related compound used in similar scientific and industrial applications.
Uniqueness
Functional groups: The presence of amino and carboxy groups provides unique reactivity.
Color properties: Specific absorption and emission characteristics make it suitable for specialized applications.
Propiedades
Fórmula molecular |
C28H33ClN4O3 |
|---|---|
Peso molecular |
509.0 g/mol |
Nombre IUPAC |
[9-(3,4-diamino-2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C28H32N4O3.ClH/c1-5-31(6-2)17-9-11-19-23(15-17)35-24-16-18(32(7-3)8-4)10-12-20(24)25(19)21-13-14-22(29)27(30)26(21)28(33)34;/h9-16,29H,5-8,30H2,1-4H3,(H,33,34);1H |
Clave InChI |
VNLPDFYHNFSJLG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C(=C(C=C4)N)N)C(=O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Aminomethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12871472.png)


![2-(2-(Cyanomethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12871490.png)







![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12871526.png)


